4-Iodo-3-methylsydnone

Overview

Description

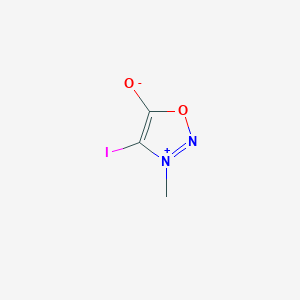

4-Iodo-3-methylsydnone is an organic compound with the molecular formula C3H3IN2O2. It belongs to the class of sydnones, which are mesoionic compounds characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of an iodine atom at the fourth position and a methyl group at the third position makes this compound unique among sydnones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methylsydnone typically involves the iodination of 3-methylsydnone. One common method is the reaction of 3-methylsydnone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methylsydnone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

Reduction Reactions: Reduction of this compound can lead to the formation of 3-methylsydnone or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or neutral conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 4-azido-3-methylsydnone, 4-thiocyanato-3-methylsydnone, and various 4-amino-3-methylsydnone derivatives.

Oxidation Reactions: Products include this compound oxides and other higher oxidation state compounds.

Reduction Reactions: Products include 3-methylsydnone and other reduced derivatives.

Scientific Research Applications

4-Iodo-3-methylsydnone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylsydnone involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the sydnone ring play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Methylsydnone: Lacks the iodine atom at the fourth position, making it less reactive in substitution reactions.

4-Bromo-3-methylsydnone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.

4-Chloro-3-methylsydnone: Contains a chlorine atom at the fourth position, which affects its chemical and biological behavior.

Uniqueness

4-Iodo-3-methylsydnone is unique due to the presence of the iodine atom, which enhances its reactivity and potential biological activities. The iodine atom increases the compound’s ability to participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Biological Activity

4-Iodo-3-methylsydnone is a derivative of sydnone, a five-membered heterocyclic compound known for its diverse biological activities. The unique structural characteristics of sydnones, including their electron-withdrawing and donating properties, contribute to their interaction with various biomolecules, leading to significant pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a mesoionic structure characterized by a positive charge delocalized over the ring and an electronegative oxygen atom. The presence of iodine at the 4-position and a methyl group at the 3-position enhances its lipophilicity and reactivity towards electrophilic agents. This structure allows for interactions with various biomolecules, leading to significant biological activities.

Structural Formula

The chemical formula for this compound is:

1. Anticancer Activity

Research indicates that sydnone derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer models. A study highlighted that certain sydnone derivatives were effective against carcinoma-755 in mice, demonstrating their potential as anticancer agents .

Table 1: Summary of Anticancer Studies on Sydnone Derivatives

| Compound | Cancer Type | Activity | Reference |

|---|---|---|---|

| 3-(4-chloro-3-nitrophenyl) sydnone | Sarcoma 180 | Significant cytotoxicity | |

| This compound | Various cancer cell lines | Inhibitory effects observed |

2. Antimicrobial Activity

Sydnone derivatives, including this compound, have been reported to possess antimicrobial properties. They exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. For example, studies have shown that certain sydnone derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Sydnone Derivatives

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| 3-(halogen-substituted phenyl) sydnone | Staphylococcus aureus | Inhibitory effects | |

| This compound | Escherichia coli | Significant antibacterial activity |

3. Anti-inflammatory Effects

The anti-inflammatory potential of sydnones is well-documented. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models. For instance, studies using carrageenan-induced paw edema in rats demonstrated that certain sydnone derivatives could significantly reduce swelling and pain .

4. Antioxidant Properties

Sydnones are also recognized for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

The biological activities of this compound are attributed to several mechanisms:

- Interaction with DNA : The electrophilic nature allows sydnones to form adducts with DNA, potentially leading to cytotoxic effects in cancer cells.

- Nitric Oxide Donation : Some sydnones act as nitric oxide donors, which can modulate various physiological processes including vasodilation and immune response.

- Enzyme Inhibition : Sydnones may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of various sydnone derivatives against different cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity against HT-29 human colorectal adenocarcinoma cells. The mechanism was linked to the inhibition of thymidine uptake by cancerous cells .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial activity of several sydnone derivatives, it was found that those with halogen substitutions showed enhanced activity against gram-positive bacteria. This suggests that structural modifications can significantly influence the biological activity of these compounds .

Properties

IUPAC Name |

4-iodo-3-methyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2O2/c1-6-2(4)3(7)8-5-6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWFGDXPSPVGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=NOC(=C1I)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201282-57-7 | |

| Record name | 4-Iodo-3-methylsydnone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.